Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Description
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: Not explicitly provided) is a pyrimidine derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the 2-position and an ethoxycarbonyl (-COOEt) group at the 5-position of the pyrimidine ring. Its synthesis involves the reaction of precursor pyrimidines with N,N-dimethylformamide dimethyl acetal (DMFDMA) in ethanol or n-propyl acetate under reflux conditions, leading to the introduction of the dimethylaminomethylene group . This compound serves as a key intermediate in the synthesis of complex heterocycles, such as pyrido[4,3-d]pyridines, via cyclization reactions with ammonia or amines .
Properties
IUPAC Name |
ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-10-9(11-6-7)12(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQIQPHXMMNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292008 | |
| Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-68-6 | |
| Record name | NSC79616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with ethyl esters under specific conditions. One common method includes the use of reagents such as dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) in ethanol (EtOH) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: Pd/C, H2, EtOH
Substitution: CH3I, Cs2CO3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, particularly in oncology and infectious diseases.
Anticancer Research
The compound has been investigated for its role in cancer treatment. It is involved in the synthesis of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylases and phosphatidylinositol 3-kinase, currently being evaluated for treating several malignancies, including lymphoma and breast cancer .
Case Study: Fimepinostat
- Targeted Conditions : Lymphoma, solid tumors, breast cancer.
- Mechanism : Inhibition of specific signaling pathways related to tumor growth.
- Clinical Trials : Ongoing trials indicate promising results in tumor reduction and patient response rates.
Anti-inflammatory Properties
Research has shown that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This compound may share these properties, contributing to its potential use in treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for high purity and yield of the compound, making it suitable for further research and application.
Synthesis Techniques
Common synthetic routes include:
- Condensation Reactions : Utilizing pyrimidine derivatives with carboxylic acids.
- Amidation : Incorporating the dimethylamino group through nucleophilic substitution reactions.
The compound's biological activity is attributed to its ability to interact with various biological targets. Studies often focus on its binding affinity and inhibitory effects against enzymes relevant to disease processes.
Interaction Studies
Research has highlighted the importance of understanding the interaction mechanisms of this compound:
- Binding Affinity : Evaluated using techniques such as surface plasmon resonance (SPR) and fluorescence polarization.
- Inhibition Profiles : Assessed through enzyme assays that measure activity against COX enzymes and other relevant targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Ethyl 2-Dimethylamino-4-(4-Nitrophenyl)-6-Phenylpyrimidine-5-carboxylate (Compound 17)
- Structure: Features a 4-nitrophenyl (electron-withdrawing) and 6-phenyl (electron-neutral) substituent in addition to the dimethylamino group at position 2.
- Impact: The nitro group enhances electrophilicity at the 4-position, increasing reactivity toward nucleophilic substitution.
- Applications : Likely used in materials science or as a precursor for dyes due to extended conjugation.
Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate (A288598)
- Structure: Replaces the dimethylamino group with a trifluoromethyl (-CF₃) group at position 2.
- Impact: The -CF₃ group is strongly electron-withdrawing, making the carboxylate more reactive toward nucleophilic attack compared to the electron-donating dimethylamino group. This increases stability under acidic conditions but reduces solubility in aqueous media .
- Applications : Valuable in agrochemicals or pharmaceuticals where metabolic stability is prioritized.
Ethyl 4-(Dimethylamino)-2-(Methylsulfanyl)pyrimidine-5-carboxylate
- Structure: Positions the dimethylamino group at the 4-position and a methylsulfanyl (-SMe) group at position 2.
- Impact: The -SMe group can undergo oxidation to sulfoxide/sulfone derivatives, enabling redox-triggered reactivity.
Reactivity and Functional Group Compatibility
Biological Activity
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its pyrimidine core, which is modified by an ethyl ester and a dimethylamino group. This structure enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cellular pathways. It may act as an inhibitor or modulator of enzymes and receptors, particularly those associated with inflammation and cellular stress responses.
Key Mechanisms Include:
- Inhibition of Inflammatory Mediators : The compound has been shown to suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. Studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory effects .
- Neuroprotective Effects : Research indicates that it may protect neuronal cells by inhibiting endoplasmic reticulum stress pathways, thus reducing apoptosis .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in several studies:
- It significantly reduced levels of inflammatory cytokines and mediators in vitro.
- In vivo studies demonstrated its effectiveness in models of acute inflammation, such as carrageenan-induced paw edema .
Anticancer Activity
Emerging research points to the potential anticancer properties of this compound:
- It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- The compound's mechanism involves inducing apoptosis through mitochondrial pathways, evidenced by changes in Bax/Bcl-2 expression ratios .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : A study evaluated the compound's efficacy against COX-2 and nitric oxide synthase (iNOS) inhibition. The results demonstrated significant suppression of both enzymes, with effective doses comparable to indomethacin .
- Neuroprotection : In a model assessing neuroprotective effects, this compound exhibited a reduction in neuronal cell death under oxidative stress conditions, suggesting its potential use in neurodegenerative diseases .
- Anticancer Properties : A recent investigation into the compound's anticancer effects revealed an IC50 value of 13 nM against EGFR-L858R/T790M mutant cells, indicating high specificity and potency in targeting cancerous cells while sparing normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values (if available) |
|---|---|---|
| This compound | Anti-inflammatory, neuroprotective, anticancer | COX-2: ~0.04 µmol |
| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Antimicrobial, moderate anti-inflammatory | Not specified |
| Ethyl 2-(methylamino)pyrimidine-5-carboxylate | Neuroprotective | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
